molecular formula C19H18F2N4O3 B2412070 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-hydroxyquinoline-4-carboxamide CAS No. 2034232-39-6

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-hydroxyquinoline-4-carboxamide

Cat. No. B2412070
CAS RN: 2034232-39-6
M. Wt: 388.375
InChI Key: DSORYAILAAAGKL-UHFFFAOYSA-N
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Description

The molecule “N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-hydroxyquinoline-4-carboxamide” is a complex organic compound. It contains several functional groups including a difluorocyclohexyl group, an oxadiazole ring, a hydroxyquinoline moiety, and a carboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to propose a detailed synthesis.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the difluorocyclohexyl group and the oxadiazole ring could potentially introduce interesting structural features .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the oxadiazole ring might participate in nucleophilic substitution reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the carboxamide might influence its solubility .

Scientific Research Applications

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial potential of compounds related to N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-hydroxyquinoline-4-carboxamide. For example, compounds with structures incorporating quinazolinone, thiazolidinone, or oxadiazole have shown significant in vitro antibacterial and antifungal activities against various pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai et al., 2011), (Abdel-Mohsen, 2014).

Anticancer Activity

The anticancer potential of derivatives has also been explored. Research on derivatives like 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has indicated significant activity against breast cancer cell lines, such as MCF-7, demonstrating the therapeutic potential of these compounds in oncology (Gaber et al., 2021).

Antipsychotic Agents

The development of heterocyclic carboxamides as potential antipsychotic agents highlights the versatility of these compounds. Analogs were evaluated for their ability to bind to dopamine and serotonin receptors, showing potential as new treatments for psychiatric disorders (Norman et al., 1996).

Antitubercular and Antimalarial Activity

Compounds synthesized from quinoline incorporated with 1,3-thiazinan-4-one derivatives have shown excellent antibacterial activity against tuberculosis and good antimalarial activity, indicating their potential in treating infectious diseases (Umamatheswari & Sankar, 2017).

Corrosion Inhibition

Some derivatives based on the 8-hydroxyquinoline scaffold have been investigated for their potential as corrosion inhibitors, showing high efficiency in protecting mild steel in hydrochloric acid environments. This suggests applications beyond biomedicine into materials science (Rbaa et al., 2019).

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for therapeutic intervention.

Mode of Action

The exact mode of action of this compound is currently unknown . These interactions can lead to conformational changes in the target proteins, potentially altering their function.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in a particular area (such as medicinal chemistry), further studies could be conducted to optimize its properties .

properties

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxo-1H-quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N4O3/c20-19(21)7-5-11(6-8-19)17-24-16(28-25-17)10-22-18(27)13-9-15(26)23-14-4-2-1-3-12(13)14/h1-4,9,11H,5-8,10H2,(H,22,27)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSORYAILAAAGKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CC(=O)NC4=CC=CC=C43)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-hydroxyquinoline-4-carboxamide

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